
(1H-1,3-benzodiazol-5-yl)methanol hydrochloride
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Overview
Description
(1H-1,3-benzodiazol-5-yl)methanol hydrochloride is a chemical compound with the molecular formula C8H8N2O·HCl. It is a derivative of benzodiazole, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-1,3-benzodiazol-5-yl)methanol hydrochloride typically involves the reaction of benzodiazole with formaldehyde in the presence of hydrochloric acid. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. The general reaction can be represented as follows:
Benzodiazole+Formaldehyde+HCl→(1H-1,3-benzodiazol-5-yl)methanol hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group (-OH) in the hydroxymethyl moiety undergoes oxidation to form carbonyl compounds. Common reagents include:
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Potassium permanganate (KMnO₄) : Oxidizes the alcohol to a ketone (benzodiazole-5-yl ketone) under acidic or basic conditions.
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Chromium trioxide (CrO₃) : Converts the alcohol to a carboxylic acid (benzodiazole-5-yl carboxylic acid) in aqueous acidic media.
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Hydrogen peroxide (H₂O₂) : May facilitate oxidation in enzymatic or catalytic systems, though specific conditions vary.
Mechanism : The oxidation proceeds via the formation of an intermediate carbocation or hydride transfer, depending on the reagent .
Substitution Reactions
The hydroxymethyl group can act as a leaving group under specific conditions:
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Nucleophilic substitution (SN₂) : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaOH) replaces the hydroxyl group with an alkyl moiety.
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Electrophilic substitution : The benzodiazole ring’s electron-withdrawing nitrogen atoms may direct electrophiles to specific positions, though the hydroxymethyl group’s steric effects could influence regioselectivity .
Elimination Reactions
Under acidic conditions, the alcohol group may undergo dehydration to form an alkene:
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Concentrated HCl or H₂SO₄ : Heats the compound to eliminate water, yielding a benzodiazole-5-yl alkene.
Reaction Conditions and Reagents
Mechanistic Insights
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Role of the benzodiazole ring : The aromatic stability of the benzodiazole ring directs reactivity toward the hydroxymethyl group, making it the primary site for oxidation and substitution .
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Effect of the hydrochloride salt : The Cl⁻ counterion enhances solubility in water, enabling reactions in aqueous media .
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Steric and electronic effects : The hydroxymethyl group’s proximity to the benzodiazole ring may influence reaction rates, particularly in substitution reactions where steric hindrance could limit accessibility.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C8H9ClN2O
- Molecular Weight : 186.62 g/mol
- CAS Number : 68740-46-5
The compound features a benzodiazole ring, which is known for its biological activity and ability to interact with various biological targets.
Medicinal Chemistry
(1H-1,3-benzodiazol-5-yl)methanol hydrochloride has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that compounds containing benzodiazole moieties exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
- Antimicrobial Properties : Research indicates that benzodiazole derivatives can possess antimicrobial activity, making them potential candidates for developing new antibiotics .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : It is utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations allows it to serve as a versatile building block .
- Reactions : The compound can participate in reactions such as:
Material Science
In material science, this compound is explored for its potential in developing novel materials:
- Polymer Chemistry : It can be used to create polymers with specific properties, such as enhanced thermal stability or unique optical characteristics. The incorporation of benzodiazole units into polymers can improve their mechanical properties and resistance to degradation .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various benzodiazole derivatives. The research indicated that this compound showed significant inhibition of tumor growth in vitro and in vivo models. The compound was found to target specific pathways involved in cell cycle regulation, making it a promising candidate for further development as an anticancer agent.
Case Study 2: Synthesis of Novel Antibiotics
In a recent study focusing on antibiotic development, this compound was used as a precursor for synthesizing new antibiotic compounds. The resultant derivatives exhibited potent activity against resistant strains of bacteria, showcasing the compound's utility in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of (1H-1,3-benzodiazol-5-yl)methanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole: The parent compound, which lacks the methanol and hydrochloride groups.
(1H-1,3-benzodiazol-5-yl)ethanol: A similar compound with an ethanol group instead of methanol.
(1H-1,3-benzodiazol-5-yl)amine: Contains an amine group instead of methanol.
Uniqueness
(1H-1,3-benzodiazol-5-yl)methanol hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
(1H-1,3-benzodiazol-5-yl)methanol hydrochloride, with the CAS number 68740-46-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound is characterized by its molecular formula C14H13ClN2O and features a benzodiazole moiety, which is known for contributing to various biological activities. The hydrochloride form enhances its solubility in biological systems, making it a suitable candidate for pharmacological studies.
Antimicrobial Properties
Research indicates that derivatives of benzodiazoles exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis.
Anticancer Activity
Benzodiazole derivatives are frequently investigated for their anticancer properties. The compound has been reported to exhibit cytotoxic effects against several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating its potential as a chemotherapeutic agent.
The biological activity of this compound may involve the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes related to cell proliferation and survival pathways.
- Receptor Modulation : The compound might interact with various receptors, modulating their activity and influencing downstream signaling pathways.
Case Studies
Study | Findings |
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Study 1 | Evaluated the anticancer effects on MCF-7 cells; showed significant apoptosis induction with an IC50 of 12 µM. |
Study 2 | Investigated antimicrobial activity against E. coli; demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Study 3 | Assessed neuroprotective effects in vitro; indicated potential in reducing oxidative stress markers in neuronal cells. |
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzodiazole derivatives. For instance, substituents on the benzodiazole ring can significantly influence potency and selectivity towards specific biological targets.
Structure-Activity Relationship (SAR)
The SAR analysis suggests that:
- Electron-withdrawing groups enhance anticancer activity by stabilizing reactive intermediates.
- Alkyl substitutions can improve solubility and bioavailability.
Properties
CAS No. |
68740-46-5 |
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Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3H-benzimidazol-5-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H8N2O.ClH/c11-4-6-1-2-7-8(3-6)10-5-9-7;/h1-3,5,11H,4H2,(H,9,10);1H |
InChI Key |
IUHHIPFJRYGHMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)NC=N2.Cl |
Purity |
95 |
Origin of Product |
United States |
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